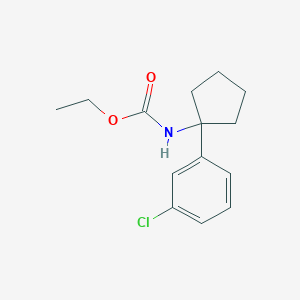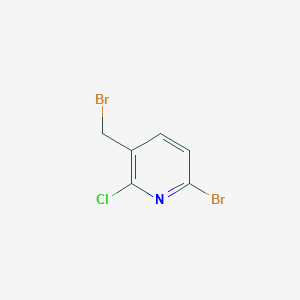
Butedronate tetrasodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butedronate tetrasodium, also known as butedronic acid tetrasodium salt, is a bisphosphonate compound primarily used as a diagnostic agent in bone scintigraphy. It is a radiopharmaceutical marked with technetium-99m for imaging purposes. The compound has the chemical formula C₅H₆Na₄O₁₀P₂ and a molecular weight of approximately 380.0 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butedronate tetrasodium involves the reaction of butedronic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where butedronic acid is dissolved and then neutralized with sodium hydroxide to form the tetrasodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often obtained as a lyophilized powder, which is then reconstituted with a radiolabeling agent for diagnostic use .
化学反应分析
Types of Reactions
Butedronate tetrasodium undergoes various chemical reactions, including:
Complexation: It forms complexes with metal ions, particularly technetium-99m, for use in radiopharmaceutical applications.
Common Reagents and Conditions
Technetium-99m: Used for radiolabeling in diagnostic imaging.
Sodium hydroxide: Utilized in the synthesis to neutralize butedronic acid.
Aqueous medium: The reactions typically occur in water to facilitate dissolution and reaction
Major Products Formed
Technetium-99m-labeled butedronate: The primary product used in bone scintigraphy.
Hydrolysis products: Various phosphonic acid derivatives formed under hydrolytic conditions.
科学研究应用
Butedronate tetrasodium has several scientific research applications, including:
Diagnostic Imaging: Used in bone scintigraphy to detect areas of altered osteogenesis, such as bone metastases, fractures, and other bone disorders
Cancer Research: Employed in the detection and monitoring of bone metastases in cancer patients.
Osteoporosis Studies: Used to study bone density and the effects of osteoporosis treatments.
Radiopharmaceutical Development: Serves as a model compound for developing new radiopharmaceuticals for diagnostic and therapeutic purposes.
作用机制
Butedronate tetrasodium exerts its effects by binding to hydroxyapatite in bone tissue. The technetium-99m-labeled compound is preferentially taken up by areas of high bone turnover, allowing for the visualization of bone abnormalities through scintigraphy. The molecular targets include bone mineral surfaces, where the compound binds and accumulates, providing a clear image of bone structure and pathology .
相似化合物的比较
Similar Compounds
Medronate: Another bisphosphonate used in bone scintigraphy.
Oxidronate: A bisphosphonate with similar diagnostic applications.
Zoledronate: Used for both diagnostic imaging and therapeutic purposes in bone diseases
Uniqueness
Butedronate tetrasodium is unique due to its specific binding affinity for bone tissue and its use in radiopharmaceutical applications. Its ability to form stable complexes with technetium-99m makes it particularly valuable for diagnostic imaging. Additionally, its chemical structure allows for high solubility and bioavailability, enhancing its effectiveness in clinical settings .
属性
CAS 编号 |
97772-98-0 |
|---|---|
分子式 |
C5H6Na4O10P2 |
分子量 |
380.00 g/mol |
IUPAC 名称 |
tetrasodium;2-[bis[hydroxy(oxido)phosphoryl]methyl]butanedioate |
InChI |
InChI=1S/C5H10O10P2.4Na/c6-3(7)1-2(4(8)9)5(16(10,11)12)17(13,14)15;;;;/h2,5H,1H2,(H,6,7)(H,8,9)(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4 |
InChI 键 |
WQVCHXLTSYVIPX-UHFFFAOYSA-J |
规范 SMILES |
C(C(C(P(=O)(O)[O-])P(=O)(O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



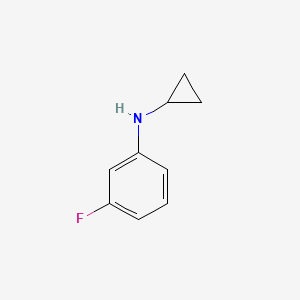
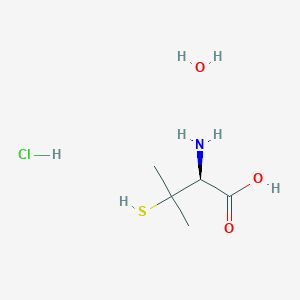
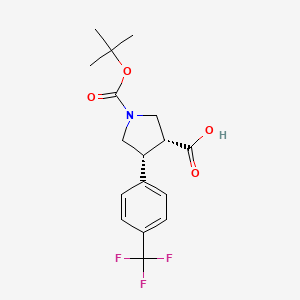
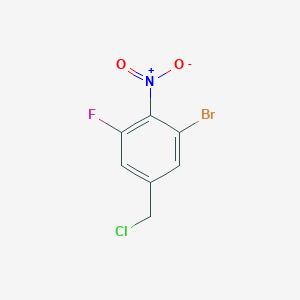
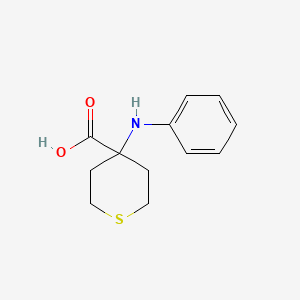
![2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B12971935.png)
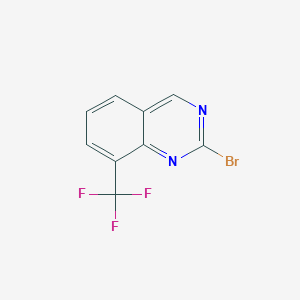
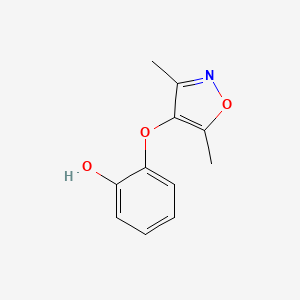
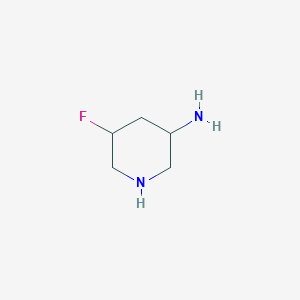
![(S)-(5-boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)boronic acid pinacol ester](/img/structure/B12971949.png)
